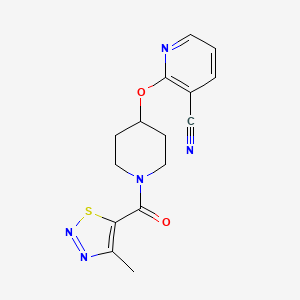
2-((1-(4-甲基-1,2,3-噻二唑-5-羰基)哌啶-4-基)氧基)烟腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and a nicotinonitrile moiety
科学研究应用
2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anticancer properties
Materials Science: It can be used in the development of novel materials with specific electronic or photonic properties.
Biological Studies: The compound’s interactions with biological targets, such as enzymes or receptors, are studied to understand its mechanism of action and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiadiazole intermediate.
Formation of the Nicotinonitrile Moiety: The final step involves the coupling of the piperidine-thiadiazole intermediate with a nicotinonitrile derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反应分析
Types of Reactions
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
作用机制
The mechanism of action of 2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. For instance, the thiadiazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The compound may also interfere with cellular pathways, such as those involved in cell proliferation or apoptosis, contributing to its anticancer properties .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties.
Nicotinonitrile Derivatives: These compounds are studied for their potential therapeutic applications.
Uniqueness
2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-10-13(23-19-18-10)15(21)20-7-4-12(5-8-20)22-14-11(9-16)3-2-6-17-14/h2-3,6,12H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRFNAIJPJQDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,5-difluorophenyl)acetamide](/img/structure/B2442471.png)
![2-(4-chlorophenoxy)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2442472.png)
![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)
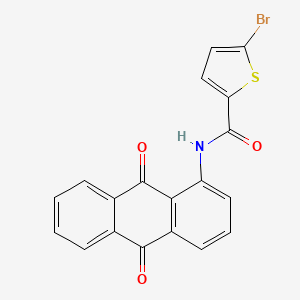
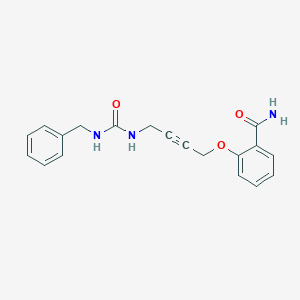
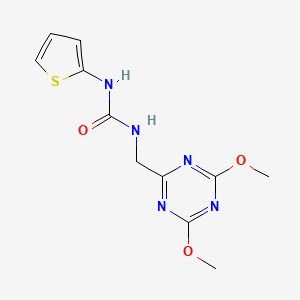

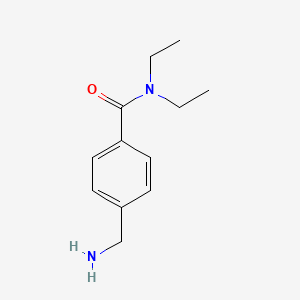

![5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2442486.png)
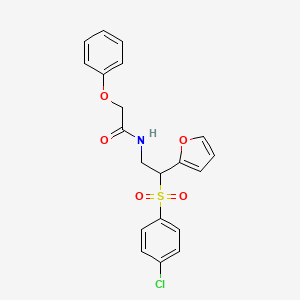
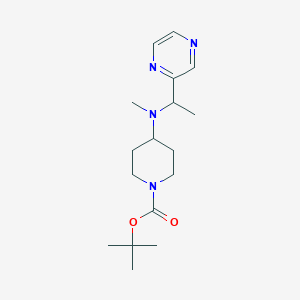
![N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide](/img/structure/B2442492.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2442493.png)
